molecular formula C16H19NO2 B2509963 ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate CAS No. 1808094-73-6

ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate

Cat. No.: B2509963
CAS No.: 1808094-73-6
M. Wt: 257.333
InChI Key: QTBQMVUCLZOHFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl) acetate is a carbazole-derived compound with the molecular formula C₁₆H₁₉NO₂ and a molecular weight of 257.34 g/mol . Its structure features a partially hydrogenated carbazole core (2,3,4,4a-tetrahydro-1H-carbazole) linked to an ethyl acetate group. The compound’s partially saturated carbazole system introduces conformational flexibility, which may influence its binding interactions in biological systems .

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBQMVUCLZOHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate typically involves the reaction of 2,3,4,4a-tetrahydro-1H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

1. Antidepressant Properties

Research indicates that derivatives of carbazole compounds exhibit potential antidepressant activity. Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate may act on neurotransmitter systems similar to tricyclic antidepressants, enhancing serotonin and norepinephrine levels in the brain. This mechanism has been explored in various studies focusing on structure-activity relationships (SAR) of carbazole derivatives .

2. Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound possess significant antimicrobial properties. For instance, tricyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Antidepressant Activity

A study evaluated the effects of carbazole derivatives on depressive behaviors in animal models. This compound showed a marked reduction in depressive symptoms compared to control groups. The results suggest that this compound may be a candidate for further development as an antidepressant agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity. This positions it as a potential lead compound for developing new antimicrobial therapies .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidepressant ActivityPotential to enhance serotonin/norepinephrine levels ,
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli ,
Structure-Activity RelationshipsInsights into modifying structures for enhanced efficacy ,

Mechanism of Action

The mechanism of action of ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carbazole core differs significantly from imidazole-based analogues in terms of electron density and conformational flexibility. The partially saturated carbazole may adopt non-planar puckered conformations, as described in ring-puckering analyses .

Triazole-Thioacetate Derivatives

introduces triazole-thioacetate compounds, such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound A). These molecules feature:

  • Triazole cores with sulfur-containing thioacetate groups.
  • Bulky substituents (e.g., neopentyl, bicyclic systems) that enhance steric hindrance and modulate pharmacokinetic properties.

Comparison with Target Compound :

  • The triazole-thioacetate derivatives exhibit higher molecular weights (e.g., ~450–500 g/mol) due to complex substituents, which may limit bioavailability compared to the simpler carbazole derivative (257.34 g/mol) .

Other Carbazole Derivatives

lists ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) acetate , a chloro-substituted analogue with a molecular weight of 291.78 g/mol . Key differences include:

  • Chlorine substituent at position 8 of the carbazole ring, which may enhance electronic interactions and metabolic stability.

Biological Activity

Ethyl 2-(2,3,4,4a-tetrahydro-1H-carbazol-4a-yl)acetate is a carbazole derivative that has garnered attention for its potential biological activities. Carbazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C13H15N
  • CAS Number : 1808094-73-6
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that carbazole derivatives possess significant anticancer properties. For example:

  • A study demonstrated that certain N-substituted carbazole derivatives exhibited potent activity against various cancer cell lines, including laryngeal carcinoma and Ehrlich’s ascites carcinoma cells. The presence of electron-donating groups was found to enhance the anticancer activity of these compounds .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

  • Similar carbazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a zone of inhibition against E. coli at a concentration of 800 µg/mL .

Antioxidant Activity

The antioxidant potential of compounds in this class has been investigated:

  • A related study highlighted that the ethyl acetate fraction from a plant extract demonstrated significant antioxidant activity by modulating enzymatic and nonenzymatic antioxidants in diabetic rats. This suggests that similar structures may also exhibit protective effects against oxidative stress .

The mechanism underlying the biological activities of this compound is believed to involve interactions with specific molecular targets:

  • It may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways. Ongoing research aims to elucidate these pathways further.

Case Studies

StudyFindings
Kaissy et al. (2015)Investigated N-substituted carbazoles for anticancer activity; found significant effects on tumor cell lines .
Balasubramanian et al. (2013)Examined antioxidant effects in diabetic rats; showed protective liver effects through modulation of oxidative stress markers .

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